molecular formula C10H10BrN3 B063882 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline CAS No. 175201-77-1

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline

Cat. No.: B063882
CAS No.: 175201-77-1
M. Wt: 252.11 g/mol
InChI Key: PNSYPAPYJDCJFE-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is an organic compound with the molecular formula C10H10BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline typically involves the formation of the pyrazole ring followed by bromination and subsequent functionalization. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. This is followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-bromo-1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYPAPYJDCJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370704
Record name 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-77-1
Record name 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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